Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family.
Preparation Methods
The synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves multistep reactions. One common synthetic route includes the condensation of appropriate precursors followed by bromination and esterification reactions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts . Industrial production methods may employ continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it inhibits the protein FtsZ, which is crucial for bacterial cell division, leading to the arrest of cell proliferation . The compound’s effects are mediated through binding to the active site of the target protein, disrupting its normal function and ultimately causing cell death .
Comparison with Similar Compounds
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound shares a similar core structure but differs in the position of the nitrogen atoms, which can affect its reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have been extensively studied for their potential as therapeutic agents and materials with unique properties.
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-9(15)8-5-14-6(2)7(11)4-12-10(14)13-8/h4-5H,3H2,1-2H3 |
InChI Key |
YOPAHEPTLNWCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=NC2=N1)Br)C |
Origin of Product |
United States |
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